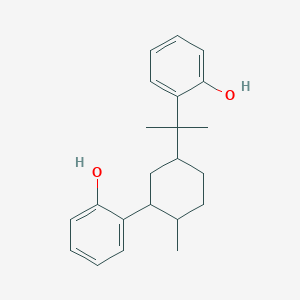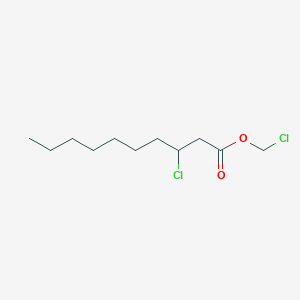
3-Chlorodecanoic acid, chloromethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chlorodecanoic acid, chloromethyl ester is an organic compound with the molecular formula C₁₁H₂₀Cl₂O₂ It is a chlorinated ester derived from decanoic acid, featuring both a chloromethyl and a chloro group
準備方法
Synthetic Routes and Reaction Conditions
3-Chlorodecanoic acid, chloromethyl ester can be synthesized through the esterification of 3-chlorodecanoic acid with chloromethyl alcohol. The reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process would include the careful control of temperature, pressure, and reactant concentrations to achieve high purity and consistent product quality.
化学反応の分析
Types of Reactions
3-Chlorodecanoic acid, chloromethyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield 3-chlorodecanoic acid and chloromethyl alcohol.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes, depending on the oxidizing agent used.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses dilute hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Substitution: Common nucleophiles include sodium hydroxide, sodium methoxide, and ammonia.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions to achieve the desired oxidation state.
Major Products Formed
Hydrolysis: 3-Chlorodecanoic acid and chloromethyl alcohol.
Substitution: Products vary depending on the nucleophile used, such as 3-chlorodecanoic acid derivatives.
Oxidation: Carboxylic acids or aldehydes derived from the oxidation of the ester.
科学的研究の応用
3-Chlorodecanoic acid, chloromethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce chloromethyl and chloro groups into target molecules.
Biology: Studied for its potential effects on biological systems, including its role as a precursor in the synthesis of bioactive compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals, including surfactants, lubricants, and plasticizers.
作用機序
The mechanism of action of 3-Chlorodecanoic acid, chloromethyl ester involves its reactivity with nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing for various substitution reactions. The ester bond can be hydrolyzed under acidic or basic conditions, leading to the formation of carboxylic acids and alcohols. The compound’s reactivity is influenced by the presence of the chloro group, which can stabilize or destabilize intermediates in chemical reactions.
類似化合物との比較
Similar Compounds
3-Chloroundecanoic acid, chloromethyl ester: Similar structure but with an additional carbon in the alkyl chain.
3-Chlorooctanoic acid, chloromethyl ester: Similar structure but with a shorter alkyl chain.
3-Chlorododecanoic acid, chloromethyl ester: Similar structure but with a longer alkyl chain.
Uniqueness
3-Chlorodecanoic acid, chloromethyl ester is unique due to its specific chain length and the presence of both a chloromethyl and a chloro group
特性
CAS番号 |
80418-80-0 |
|---|---|
分子式 |
C11H20Cl2O2 |
分子量 |
255.18 g/mol |
IUPAC名 |
chloromethyl 3-chlorodecanoate |
InChI |
InChI=1S/C11H20Cl2O2/c1-2-3-4-5-6-7-10(13)8-11(14)15-9-12/h10H,2-9H2,1H3 |
InChIキー |
MQXLUSRAEHYPSD-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC(CC(=O)OCCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


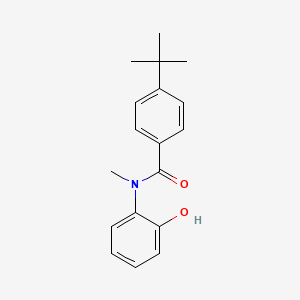


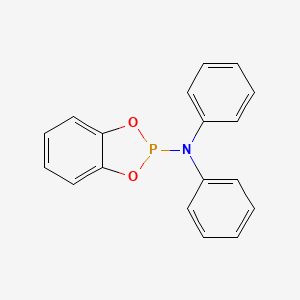
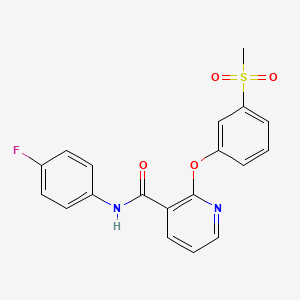
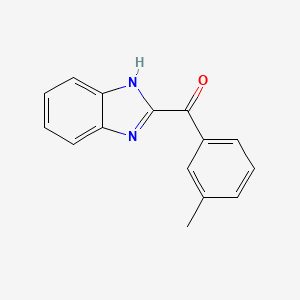
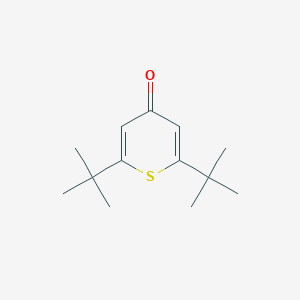
amino}butan-2-one](/img/structure/B14431802.png)
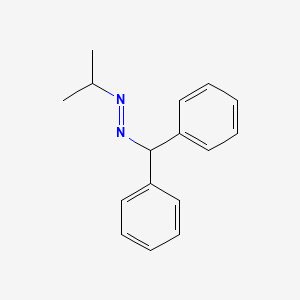
![5-Phenyl-1-azabicyclo[3.3.1]nonan-2-one](/img/structure/B14431807.png)
